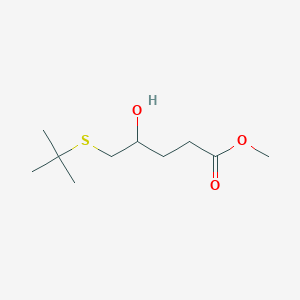
Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate typically involves the esterification of 5-(tert-butylsulfanyl)-4-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(tert-butylsulfanyl)-4-oxopentanoate or 5-(tert-butylsulfanyl)-4-carboxypentanoate.
Reduction: Formation of 5-(tert-butylsulfanyl)-4-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate compound with a similar tert-butylsulfanyl group but different functional groups and applications.
Methyl 5-(tert-butylthio)-4-hydroxypentanoate: A closely related compound with a thioether group instead of a sulfanyl group.
Uniqueness
Methyl 5-(tert-butylsulfanyl)-4-hydroxypentanoate is unique due to the presence of both a tert-butylsulfanyl group and a hydroxyl group on the pentanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61112-63-8 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
methyl 5-tert-butylsulfanyl-4-hydroxypentanoate |
InChI |
InChI=1S/C10H20O3S/c1-10(2,3)14-7-8(11)5-6-9(12)13-4/h8,11H,5-7H2,1-4H3 |
InChI Key |
DCMUFYPXUPQOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(CCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















